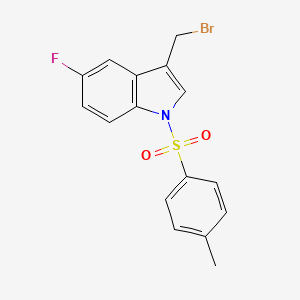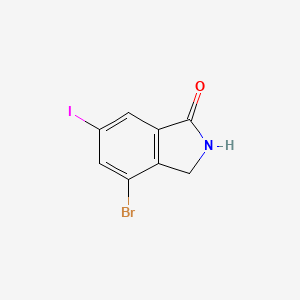![molecular formula C6H7BN4O2 B13938905 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a triazolopyridine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more robust and scalable methods such as mechanochemical synthesis. This approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its scalability and the ability to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine core can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the triazolopyridine core.
Wissenschaftliche Forschungsanwendungen
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazolopyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares the triazolopyridine core but lacks the boronic acid group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another similar compound with a different heterocyclic structure.
5-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-methylpyridin-2-amine: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
The presence of the boronic acid group in B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and binding properties, making it particularly useful in the design of enzyme inhibitors and other biologically active molecules .
Eigenschaften
Molekularformel |
C6H7BN4O2 |
|---|---|
Molekulargewicht |
177.96 g/mol |
IUPAC-Name |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-3-4(7(12)13)1-2-11(5)10-6/h1-3,12-13H,(H2,8,10) |
InChI-Schlüssel |
VTPHDUBAJWWUHE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=NC(=NN2C=C1)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
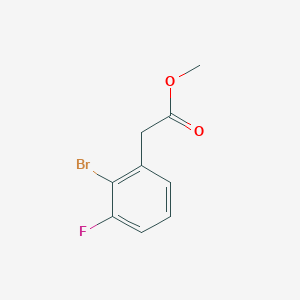
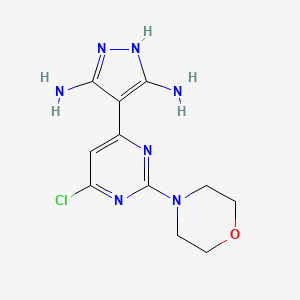
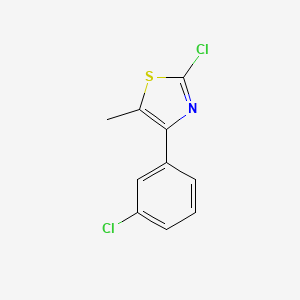
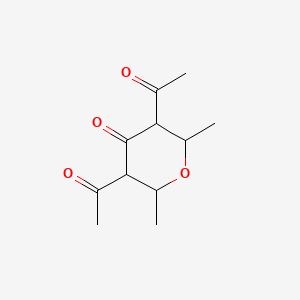
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
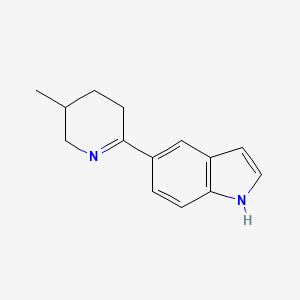
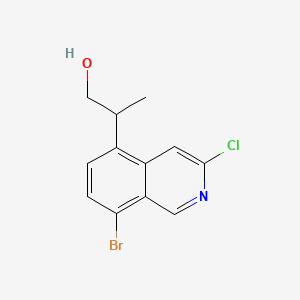
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
